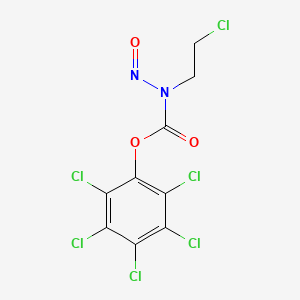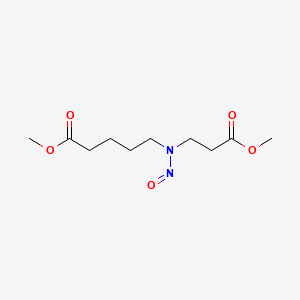
(Hexane-1,6-diyl)bis(diphenylarsane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexane-1,6-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a hexane backbone. Organoarsenic compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(diphenylarsane) typically involves the reaction of hexane-1,6-diyl dihalide with diphenylarsine. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for organoarsenic compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for (Hexane-1,6-diyl)bis(diphenylarsane) would likely follow similar protocols used for other organoarsenic compounds, involving careful handling and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexane-1,6-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The diphenylarsane groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted organoarsenic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Hexane-1,6-diyl)bis(diphenylarsane) can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, organoarsenic compounds are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Medicine
Industry
In industry, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of (Hexane-1,6-diyl)bis(diphenylarsane) involves its interaction with molecular targets such as enzymes and proteins. The arsenic centers can form covalent bonds with thiol groups in proteins, leading to inhibition of enzymatic activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Hexane-1,6-diyl bis(phosphine): Similar structure but with phosphine groups instead of diphenylarsane.
Uniqueness
(Hexane-1,6-diyl)bis(diphenylarsane) is unique due to its specific hexane backbone and the presence of two diphenylarsane groups, which may impart distinct chemical and biological properties compared to other organoarsenic compounds.
Eigenschaften
CAS-Nummer |
82195-43-5 |
|---|---|
Molekularformel |
C30H32As2 |
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
6-diphenylarsanylhexyl(diphenyl)arsane |
InChI |
InChI=1S/C30H32As2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
InChI-Schlüssel |
IQJOJTLOBMLJPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](CCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


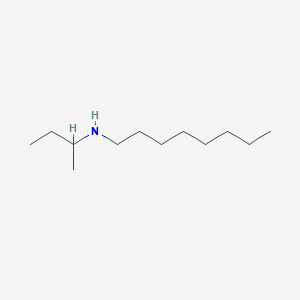
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)

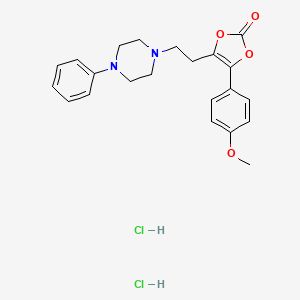
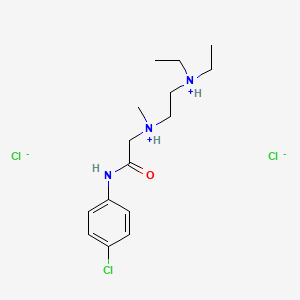
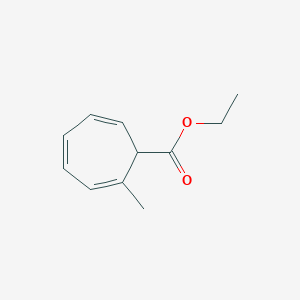
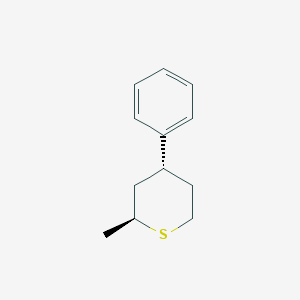
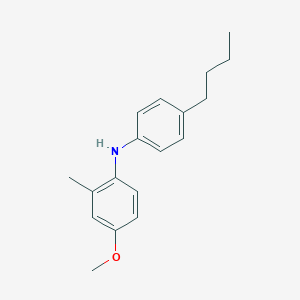

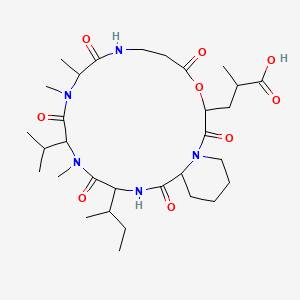
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
